2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)25(23,24)20-16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACYPCGBOOAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrroloquinoline core linked to a benzenesulfonamide moiety. The presence of the sulfonamide group is notable for its role in enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline structure. For instance:
- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives showed promising activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells with IC50 values ranging from 0.071 μM to 0.164 μM when compared to doxorubicin as a standard treatment .
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For example, inhibition of receptor tyrosine kinases has been linked to reduced tumor growth .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, promoting cell death in a targeted manner.
Structure-Activity Relationship (SAR)
The SAR analysis has been crucial in understanding how modifications to the chemical structure influence biological activity:
- Electron-Drawing vs. Electron-Releasing Groups : The presence of electron-releasing groups at specific positions has been shown to enhance activity, while electron-withdrawing groups tend to reduce it .
- Linker Variations : The type of linker used between the pyrroloquinoline and benzenesulfonamide moieties significantly affects potency. For instance, NH linkers have been associated with increased activity compared to aliphatic linkers .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives against breast cancer cell lines (MCF-7 and HCT116). One derivative exhibited an IC50 value of 9 μM against MCF-7 cells .
- Mechanistic Insights : Research into the mechanism revealed that certain derivatives could effectively inhibit kinase activity at concentrations significantly lower than traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Structural Features: This compound contains a tetrahydroimidazopyridine core with ester, cyano, and nitrophenyl substituents.
- Physicochemical Properties :
- The nitro and cyano groups may enhance electron-withdrawing effects, altering reactivity compared to the dimethylbenzenesulfonamide group.
Substituent Effects: 2,5-Dimethylphenyl Derivatives
(2,5-Dimethylphenyl)(Hydroxy)Acetic Acid (BP 1248, CAS 361543-99-9; )
- Structural Features : A 2,5-dimethylphenyl group linked to a hydroxyacetic acid moiety.
- Comparison :
- The 2,5-dimethyl substitution pattern mirrors the target compound’s benzenesulfonamide substituent, suggesting similar steric and electronic environments.
- The carboxylic acid group in BP 1248 may increase hydrophilicity compared to the sulfonamide, which typically exhibits moderate solubility in polar solvents .
Functional Group Modifications
(R)-N-(4-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-5,6,7,8-Tetrahydroisoquinolin-8-Yl)Propionamide ()
- Structural Features: A tetrahydroquinolin core with a propionamide substituent.
- Molecular Weight : 363.45 g/mol, lighter than the target compound due to the absence of the benzenesulfonamide group.
Data Table: Structural and Physicochemical Comparisons
Research Implications and Limitations
- Structural Insights: The pyrroloquinolin core in the target compound may enhance binding to hydrophobic pockets in proteins, while the sulfonamide group could mediate hydrogen bonding.
- Gaps in Evidence : Direct pharmacological or solubility data for the target compound are absent in the provided materials. Comparisons rely on extrapolation from structural analogs.
- Recommendations : Future studies should synthesize the target compound and evaluate its biological activity against enzymes like carbonic anhydrase or kinases, where sulfonamides are well-established inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
